Cannabidiol

Übersicht

Beschreibung

Cannabidiol is a naturally occurring compound found in the Cannabis sativa plant. It is one of over 100 identified cannabinoids in cannabis plants, along with tetrahydrocannabinol. Unlike tetrahydrocannabinol, this compound does not produce psychoactive effects, making it a popular choice for therapeutic applications. This compound has gained significant attention for its potential health benefits, including pain relief, anti-inflammatory properties, and anxiety reduction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cannabidiol can be synthesized through various methods, including the extraction from cannabis plants and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or carbon dioxide to isolate this compound from the plant material. Chemical synthesis of this compound involves the cyclization of olivetol with a monoterpene, such as limonene, under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs supercritical carbon dioxide extraction due to its efficiency and safety. This method involves using carbon dioxide at high pressure and low temperature to extract this compound from the plant material. The resulting extract is then purified through processes such as winterization and distillation to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cannabidiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine under controlled conditions

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of hydroxyquinone derivatives.

Reduction: Reduction typically results in the formation of tetrahydrocannabinol.

Substitution: Substitution reactions can produce halogenated this compound derivatives

Wissenschaftliche Forschungsanwendungen

Chronic Pain Management

CBD has been widely studied for its analgesic properties. A meta-analysis involving 12 studies indicated that CBD could serve as an alternative to opioids for chronic pain management due to its favorable tolerability profile .

Table 1: Summary of Studies on CBD for Chronic Pain

| Study | Sample Size | Condition | Findings |

|---|---|---|---|

| Whiting et al. (2015) | 2,454 | Chronic Pain | Greater benefit than placebo |

| Light et al. (2014) | Various | Neuropathic Pain | Significant pain relief reported |

| Meta-analysis (2023) | 12 studies | Chronic Pain | CBD effective as opioid alternative |

Anxiety and Stress Relief

Research has shown that CBD may help reduce anxiety levels in individuals with generalized anxiety disorder and social anxiety disorder. A clinical trial demonstrated that participants who consumed CBD reported lower anxiety levels compared to those who received a placebo .

Table 2: Efficacy of CBD in Anxiety Disorders

| Study | Sample Size | Condition | Findings |

|---|---|---|---|

| Bergamaschi et al. (2011) | 24 | Social Anxiety | Reduced anxiety during public speaking |

| Shannon et al. (2019) | 72 | Generalized Anxiety Disorder | Significant reduction in anxiety scores |

Neurodegenerative Disorders

CBD has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies suggest that CBD may help mitigate neuroinflammation and oxidative stress associated with these conditions .

Table 3: Research on CBD and Neurodegenerative Disorders

| Study | Model Used | Condition | Findings |

|---|---|---|---|

| Iuvone et al. (2009) | Animal Model | Alzheimer’s Disease | Reduced amyloid-beta accumulation |

| Mecha et al. (2013) | In vitro | Parkinson's Disease | Neuroprotective effects observed |

Case Study 1: Chronic Pain Management

A patient with chronic back pain reported significant relief after using CBD oil daily for three months. The patient's pain score decreased from an average of 8/10 to 3/10, demonstrating the potential effectiveness of CBD as a pain management tool.

Case Study 2: Anxiety Reduction

A clinical trial involving participants with social anxiety disorder found that those treated with CBD experienced a notable decrease in anxiety levels during public speaking tasks compared to the control group .

Regulatory Status and Safety Profile

The FDA has approved Epidiolex, a CBD formulation for treating epilepsy, marking a significant step in recognizing the therapeutic potential of CBD . The World Health Organization has also noted that "in humans, CBD exhibits no effects indicative of any substance abuse" and highlighted its safety profile .

Wirkmechanismus

Cannabidiol exerts its effects through multiple mechanisms:

Endocannabinoid System: this compound interacts with cannabinoid receptors CB1 and CB2, modulating neurotransmitter release and influencing processes such as pain sensation, appetite, and mood.

Serotonin Receptors: this compound acts as an agonist at serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.

Ion Channels: this compound modulates ion channels, including transient receptor potential vanilloid 1 (TRPV1) channels, which play a role in pain perception and inflammation .

Vergleich Mit ähnlichen Verbindungen

Cannabidiol is often compared to other cannabinoids, particularly tetrahydrocannabinol:

Tetrahydrocannabinol: Unlike this compound, tetrahydrocannabinol produces psychoactive effects and is primarily responsible for the “high” associated with cannabis use. .

Cannabichromene: Cannabichromene is another non-psychoactive cannabinoid with potential anti-inflammatory and analgesic properties.

Cannabigerol: Cannabigerol is considered the “parent” cannabinoid from which other cannabinoids are synthesized. .

This compound’s unique non-psychoactive nature and wide range of potential therapeutic applications make it a compound of significant interest in both scientific research and industry.

Biologische Aktivität

Cannabidiol (CBD), a non-psychoactive compound derived from the Cannabis sativa plant, has garnered significant attention in recent years due to its diverse biological activities and therapeutic potential. This article explores the various biological effects of CBD, supported by research findings, case studies, and data tables that highlight its pharmacological properties.

CBD interacts with various biological systems primarily through its action on cannabinoid receptors, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a critical role in regulating numerous physiological processes.

- CB1 Receptors : Predominantly found in the central nervous system (CNS), these receptors are involved in modulating neurotransmitter release.

- CB2 Receptors : Mainly located in peripheral tissues, they are associated with immune responses and inflammation.

Research indicates that CBD may also interact with other receptors, including:

- GPR55 : Involved in pain modulation and neuroprotection.

- Transient Receptor Potential (TRP) Channels : Modulates ion entry and affects sensory perception, such as pain and temperature .

1. Anti-inflammatory Effects

CBD exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. Studies have shown that CBD can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through its action on the endocannabinoid system and other signaling pathways .

2. Neuroprotective Properties

Research has demonstrated that CBD possesses neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and neuronal apoptosis through modulation of intracellular calcium levels and inhibition of mitochondrial dysfunction .

3. Antimicrobial Activity

Recent studies highlight CBD's potential as an antimicrobial agent. It has shown efficacy against a range of pathogens, including antibiotic-resistant strains such as Staphylococcus aureus and Neisseria gonorrhoeae. The primary mechanism involves disrupting bacterial membranes, which leads to cell death without inducing resistance .

4. Antioxidant Properties

CBD demonstrates antioxidant activity, which contributes to its protective effects against oxidative stress-related damage. In vitro studies have indicated that CBD oil exhibits higher antioxidant activity compared to hemp seed oil, with significant scavenging effects on free radicals .

Case Studies

Several clinical trials have explored the therapeutic potential of CBD:

- Epilepsy Management : A study involving children with treatment-resistant epilepsy showed that CBD significantly reduced seizure frequency and improved quality of life .

- Anxiety Disorders : A randomized controlled trial indicated that CBD could effectively reduce anxiety levels in patients undergoing public speaking tests, suggesting its potential for treating anxiety disorders .

Table 1: Summary of Biological Activities of this compound

Eigenschaften

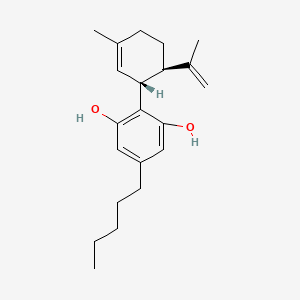

IUPAC Name |

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMBSVQNZZTUGM-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871959, DTXSID301038839 | |

| Record name | Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The exact mechanism of action of CBD and THC is not currently fully understood. However, it is known that CBD acts on cannabinoid (CB) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain. The endocannabinoid system regulates many physiological responses of the body including pain, memory, appetite, and mood. More specifically, CB1 receptors can be found within the pain pathways of the brain and spinal cord where they may affect CBD-induced analgesia and anxiolysis, and CB2 receptors have an effect on immune cells, where they may affect CBD-induced anti-inflammatory processes. CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation of a receptor is achieved through the modulation of the activity of a receptor on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects. | |

| Record name | Cannabidiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

13956-29-1, 3556-78-3 | |

| Record name | Cannabidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13956-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013956291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19GBJ60SN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.